Cas no 1267182-67-1 ({5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine)

{5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine
- {5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
- 1267182-67-1
- EN300-1610410
-
- インチ: 1S/C12H16N4/c1-9-5-3-4-6-11(9)8-16-10(2)12(7-13)14-15-16/h3-6H,7-8,13H2,1-2H3
- InChIKey: ZHUCQUYKIZWUFV-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)=C(CN)N=N1)CC1C=CC=CC=1C
計算された属性
- せいみつぶんしりょう: 216.137496527g/mol
- どういたいしつりょう: 216.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 56.7Ų
{5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1610410-1.0g |
{5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267182-67-1 | 1g |
$1515.0 | 2023-06-04 | ||
Enamine | EN300-1610410-2.5g |
{5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267182-67-1 | 2.5g |
$2969.0 | 2023-06-04 | ||
Enamine | EN300-1610410-0.1g |
{5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267182-67-1 | 0.1g |
$1332.0 | 2023-06-04 | ||
Enamine | EN300-1610410-0.5g |
{5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267182-67-1 | 0.5g |
$1453.0 | 2023-06-04 | ||
Enamine | EN300-1610410-250mg |
{5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267182-67-1 | 250mg |
$774.0 | 2023-09-23 | ||
Enamine | EN300-1610410-500mg |
{5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267182-67-1 | 500mg |
$809.0 | 2023-09-23 | ||
Enamine | EN300-1610410-1000mg |
{5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267182-67-1 | 1000mg |
$842.0 | 2023-09-23 | ||
Enamine | EN300-1610410-10000mg |
{5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267182-67-1 | 10000mg |
$3622.0 | 2023-09-23 | ||
Enamine | EN300-1610410-0.05g |
{5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267182-67-1 | 0.05g |
$1272.0 | 2023-06-04 | ||
Enamine | EN300-1610410-10.0g |
{5-methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1267182-67-1 | 10g |
$6512.0 | 2023-06-04 |
{5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
{5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamineに関する追加情報
Comprehensive Overview of {5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine (CAS No. 1267182-67-1)
The chemical compound {5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine (CAS No. 1267182-67-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the 1,2,3-triazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug discovery. The presence of the methanamine functional group further enhances its potential as a building block for more complex molecules.
One of the key features of {5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine is its structural versatility, which makes it a valuable intermediate in the synthesis of novel therapeutic agents. Researchers have explored its utility in the development of antimicrobial, anti-inflammatory, and anticancer compounds, aligning with current trends in precision medicine and targeted drug delivery systems. The compound's unique triazole core is particularly noteworthy, as it mimics bioisosteres found in many FDA-approved drugs.
In recent years, the demand for 1,2,3-triazole derivatives like {5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine has surged due to their role in click chemistry applications. Click chemistry, a Nobel Prize-winning concept, enables rapid and efficient synthesis of complex molecules, making it a cornerstone of modern drug development. This compound's compatibility with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions further underscores its importance in combinatorial chemistry and high-throughput screening.
From a physicochemical perspective, {5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which is advantageous for laboratory-scale synthesis and formulation studies. Its molecular weight and logP value suggest favorable pharmacokinetic properties, a critical consideration in the design of bioactive molecules. Researchers frequently employ advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to characterize and purify this compound.
The commercial availability of {5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine (CAS No. 1267182-67-1) has expanded its accessibility to research institutions and pharmaceutical companies worldwide. Suppliers typically offer this compound in various purity grades, ranging from 95% to 98%, to meet diverse research needs. Current market trends indicate growing interest in custom synthesis services for triazole-based scaffolds, with this compound serving as a popular starting material for structure-activity relationship (SAR) studies.
Environmental and safety considerations for handling {5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during manipulation. The compound's stability under normal storage conditions (typically 2-8°C in a dry environment) ensures long-term usability for research purposes.
Future research directions for {5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine may explore its potential in emerging areas such as proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. The compound's ability to serve as a versatile linker or functional group modifier positions it well for these cutting-edge applications in drug discovery. Additionally, its potential role in bioconjugation strategies for antibody-drug conjugates (ADCs) represents another promising avenue for investigation.
For researchers seeking detailed technical information about {5-methyl-1-(2-methylphenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine, comprehensive analytical data including 1H NMR, 13C NMR, and mass spectrometry profiles are typically available from reputable chemical suppliers. These characterization data are essential for quality control and verification purposes in synthetic chemistry workflows. The compound's growing presence in scientific literature underscores its importance as a valuable tool in medicinal chemistry research.
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